molecular formula C11H23N3O6S B057108 Carbocysteine lysine CAS No. 49673-81-6

Carbocysteine lysine

货号 B057108
CAS 编号: 49673-81-6
分子量: 325.38 g/mol
InChI 键: SAGXGPWVLUSDSQ-RVZXSAGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbocysteine lysine is a dipeptide . It is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . Carbocysteine is available as an oral preparation both, as SCMC and its lysine salt (SCMC-Lys). The lysine group is cleaved on gastric absorption to form the active drug SCMC .


Molecular Structure Analysis

Carbocysteine lysine has a molecular formula of C11H21N3O5S . The lysine group is cleaved on gastric absorption to form the

科学研究应用

1. COVID-19 Therapy

  • Application Summary: Carbocysteine has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus. It interferes with upper airway ciliary motility, the first site of SARS-CoV-2 infection, leading to more effective mucus clearance and potential containment of viral spread towards the lower airway .
  • Methods of Application: Carbocysteine is considered for post-exposure prophylaxis and early-phase treatment of COVID-19 in combination with other agents such as monoclonal antibodies, antivirals, non-steroidal anti-inflammatory agents, and inhaled corticosteroids .
  • Results or Outcomes: Positive effects, in terms of limiting superimposed bacterial infection and reducing oxidative stress, have been documented in patients .

2. COPD Treatment

  • Application Summary: The long-term use of Carbocysteine, associated with bronchodilators, anticholinergics, and steroids, reduces the frequency of exacerbations and improves the quality of life in COPD patients .
  • Methods of Application: In a prospective real-life study, the long-term impact on exacerbations (at 1 year) in COPD patients treated with carbocysteine lysine salt (single dose of 2.7 g once a day) in addition to background therapy with or without inhaled steroids was evaluated .
  • Results or Outcomes: The study showed that the addition of a single dose of carbocysteine lysine salt to background therapy determines a statistically significant reduction of the average number of exacerbations vs. the number observed in the previous year (from 1.97±0.10 to 1.03±0.11; p<0.01), irrespective of treatment with or without inhaled steroids .

3. Mucolytic Agent

  • Application Summary: Carbocysteine is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .
  • Methods of Application: Carbocysteine is used in the relief of respiratory conditions associated with increased mucus viscosity .
  • Results or Outcomes: The use of Carbocysteine results in reduced mucus viscosity, which helps in expelling the mucus and alleviating respiratory symptoms .

4. Antioxidant

  • Application Summary: Carbocysteine has antioxidant properties, which can help in reducing oxidative stress .
  • Methods of Application: Carbocysteine is used in combination with other agents for its antioxidant properties .
  • Results or Outcomes: Positive effects, in terms of reducing oxidative stress, have been documented in patients .

属性

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGXGPWVLUSDSQ-RVZXSAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964336
Record name S-(Carboxymethyl)cysteine--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbocysteine lysine

CAS RN

49673-81-6
Record name L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49673-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(Carboxymethyl)cysteine--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbocysteine lysine
Reactant of Route 2
Reactant of Route 2
Carbocysteine lysine
Reactant of Route 3
Carbocysteine lysine
Reactant of Route 4
Reactant of Route 4
Carbocysteine lysine
Reactant of Route 5
Reactant of Route 5
Carbocysteine lysine
Reactant of Route 6
Reactant of Route 6
Carbocysteine lysine

Citations

For This Compound
347
Citations
GE Carpagnano, O Resta, MP Foschino-Barbaro… - European journal of …, 2004 - Elsevier
Chronic obstructive pulmonary disease (COPD) is characterized by an airways inflammation and by an enhanced generation of reactive oxygen species. The aim of our study was to …
Number of citations: 143 www.sciencedirect.com
L Allegra, CI Cordaro, C Grassi - Respiration, 1996 - karger.com
Prevention of Acute Exacerbations of Chronic Obstructive Bronchitis with Carbocysteine Lysine … Abstract Carbocysteine lysine salt The efficacy and safety of carbocysteine lysine salt …
Number of citations: 104 karger.com
C Asti, G Melillo, GF Caselli, L Daffonchio… - Pharmacological …, 1995 - Elsevier
We investigated the possible effects of the mucoactive drug Carbocysteine lysine salt monohydrate (CLS.H 2 O) on experimentally-induced airway inflammation and …
Number of citations: 47 www.sciencedirect.com
G Caramia, R Gagliardini, E Ruffini… - Journal of …, 1995 - journals.sagepub.com
The effectiveness of carbocysteine lysine salt monohydrate (SCMC-Lys) and ambroxol hydrochloride (ABX) in the management of respiratory impairment was compared in a single-blind…
Number of citations: 19 journals.sagepub.com
PC Braga, L Allegra, C Rampoldi, A Ornaghi, G Beghi - Respiration, 1990 - karger.com
… of 2.7 g (sachet) of carbocysteine-lysine (evening meal), and on the 4th and 8th days after the end of treatment versus placebo. In the group treated with carbocysteine-lysine, there were …
Number of citations: 57 karger.com
G Paone, L Lanata, F Saibene, S Toti… - European Review for …, 2019 - europeanreview.org
… In our study, we used carbocysteine lysine salt at a dosage of 2.7 g/day for 12 months; our results demonstrated that the regular use of carbocysteine lysine salt was effective into …
Number of citations: 4 europeanreview.org
G Meyer, S Doppierio, L Daffonchio, D Cremaschi - FEBS letters, 1997 - Elsevier
S-Carbocysteine-lysine salt monohydrate (S-CMC-Lys) has been shown to open a Cl − channel in the trachea, thus aiding fluid secretion. The aim of this study was to characterize the …
Number of citations: 13 www.sciencedirect.com
F Saibene, G Paone, L Lanata, RD Colli, G Puglisi - Chest, 2016 - journal.chestnet.org
… Carbocysteine lysine salt (CLS) is a mucoactive drug with mucoregulatory, anti-inflammatory, antioxidative effects and could also restore steroid sensitivity, offering promise for treatment…
Number of citations: 0 journal.chestnet.org
A Macciò, C Madeddu, F Panzone… - Expert opinion on …, 2009 - Taylor & Francis
… compounds (including carbocysteine lysine salt 2.7 g/day … cysteine-derivative compound, carbocysteine lysine salt, in a … combination regimen including carbocysteine lysine salt 2.7 g…
Number of citations: 79 www.tandfonline.com
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… Enrolled patients were treated with daily administration of 2.7 g/day carbocysteine lysine salt equivalent to 1.5 g/day carbocysteine (1 packet of granules for oral solution/day). The …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。